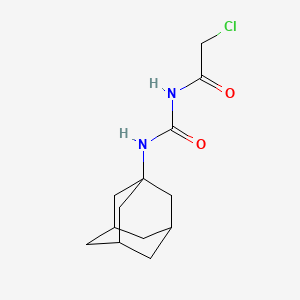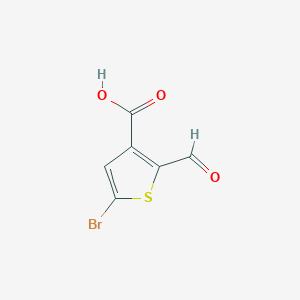![molecular formula C22H26N4O4S2 B2509278 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 422276-19-5](/img/no-structure.png)
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a quinazolinone group, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry .
Synthesis Analysis
Quinazolinones can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Applications De Recherche Scientifique
- Les caractéristiques structurelles du composé peuvent interagir avec des enzymes essentielles ou des voies métaboliques du parasite, perturbant sa survie et sa réplication .
- Les scientifiques étudient leur impact sur des types de cancer spécifiques, visant à développer des thérapies ciblées .
- Les chercheurs étudient leurs effets sur l'excitabilité neuronale et les canaux ioniques, à la recherche de médicaments antiépileptiques plus sûrs et plus efficaces .
- Les recherches se concentrent sur leur efficacité contre divers agents pathogènes fongiques, y compris ceux qui provoquent des maladies des plantes .
- Les scientifiques évaluent leur efficacité contre des agents pathogènes spécifiques, visant à développer de nouveaux antibiotiques ou antifongiques .
Activité antipaludique
Propriétés antitumorales
Effets anticonvulsivants
Propriétés fongicides
Applications antimicrobiennes
Potentiel anti-inflammatoire
Mécanisme D'action
Target of Action
Quinazolinone compounds are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . The specific targets of “6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of quinazolinone compounds can vary widely depending on their specific structure and functional groups. They may interact with their targets through a variety of mechanisms, including inhibition, activation, or modulation of the target’s activity .
Biochemical Pathways
Quinazolinone compounds can affect a variety of biochemical pathways due to their broad range of applications. The specific pathways affected by “this compound” would depend on its specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinazolinone compounds can vary widely depending on their specific structure and functional groups. These properties can significantly impact a compound’s bioavailability .
Result of Action
The molecular and cellular effects of quinazolinone compounds can vary widely depending on their specific targets and mode of action. These effects can include changes in cellular signaling, gene expression, or cell viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of quinazolinone compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide' involves the condensation of 2-(4-sulfamoylphenyl)ethylamine with 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid, followed by reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-(4-sulfamoylphenyl)ethylamine", "6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(4-sulfamoylphenyl)ethylamine in ethanol and add 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 3: Combine the organic layers and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in ethanol and add sodium borohydride. Stir the mixture at room temperature for 24 hours.", "Step 5: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 6: Combine the organic layers and evaporate the solvent to obtain the crude product.", "Step 7: Dissolve the crude product in ethanol and add sodium hydroxide. Stir the mixture at room temperature for 24 hours.", "Step 8: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 9: Combine the organic layers and evaporate the solvent to obtain the pure product." ] } | |
Numéro CAS |
422276-19-5 |
Formule moléculaire |
C22H26N4O4S2 |
Poids moléculaire |
474.59 |
Nom IUPAC |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C22H26N4O4S2/c23-32(29,30)17-11-9-16(10-12-17)13-14-24-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)25-22(26)31/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,24,27)(H,25,31)(H2,23,29,30) |
Clé InChI |
MTEUYIZMOWVNQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)
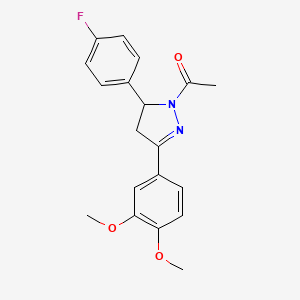
![3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid](/img/structure/B2509198.png)
![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)
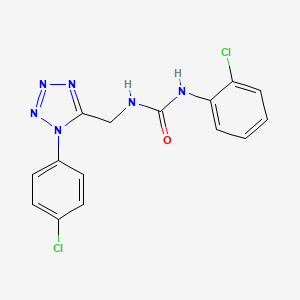

![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)
![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)

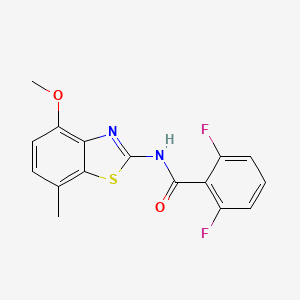
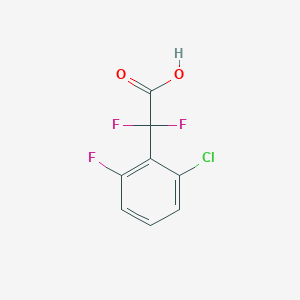
![5-fluoro-6-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B2509215.png)
